Methyl 2-{[(2,4-dimethoxyphenyl)carbonyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of METHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene core. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
METHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, anticancer, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of METHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . Its anticancer activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific signaling pathways .
Comparison with Similar Compounds
Compared to other thiophene derivatives, METHYL 2-(2,4-DIMETHOXYBENZAMIDO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique structure and diverse biological activities. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . These compounds share the thiophene core but differ in their specific substituents and biological activities.
Properties
Molecular Formula |
C21H25NO5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO5S/c1-25-13-10-11-14(16(12-13)26-2)19(23)22-20-18(21(24)27-3)15-8-6-4-5-7-9-17(15)28-20/h10-12H,4-9H2,1-3H3,(H,22,23) |
InChI Key |
FLHMDFKXWQIQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)OC |
Origin of Product |
United States |
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